dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Description

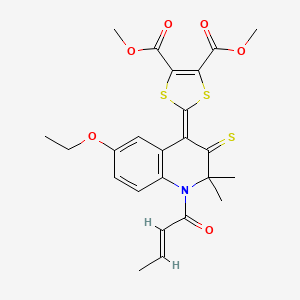

Dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a structurally complex heterocyclic compound featuring a quinolinylidene core fused with a 1,3-dithiole dicarboxylate moiety. Key substituents include a 2-butenoyl group at position 1, an ethyloxy group at position 6, and a thioxo group at position 3. Such compounds are often explored for applications in materials science or medicinal chemistry due to their extended π-conjugation and sulfur-rich architecture .

Properties

Molecular Formula |

C24H25NO6S3 |

|---|---|

Molecular Weight |

519.7 g/mol |

IUPAC Name |

dimethyl 2-[1-[(E)-but-2-enoyl]-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |

InChI |

InChI=1S/C24H25NO6S3/c1-7-9-16(26)25-15-11-10-13(31-8-2)12-14(15)17(20(32)24(25,3)4)23-33-18(21(27)29-5)19(34-23)22(28)30-6/h7,9-12H,8H2,1-6H3/b9-7+ |

InChI Key |

SZXFEWKNMKBBQN-VQHVLOKHSA-N |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)/C=C/C |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves multiple steps, including the formation of the quinoline ring, the introduction of the butenoyl group, and the addition of the ethyloxy and thioxo groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The ethyloxy and butenoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it with structurally analogous derivatives, focusing on substituent effects and physicochemical parameters.

Table 1: Key Properties of Analogous Compounds

*Estimated values based on structural differences (see discussion below).

Structural and Functional Group Analysis

Substituent Effects on Lipophilicity (XLogP3): The fluorobenzoyl analogue (XLogP3 = 5.2) exhibits higher lipophilicity due to the aromatic fluorine substituent, which enhances hydrophobic interactions . In contrast, the target compound’s 2-butenoyl group (less hydrophobic than fluorobenzoyl) and ethyloxy substituent (polar ether group) likely reduce its XLogP3 to ~4.8, improving aqueous solubility.

Hydrogen Bonding and Rotational Flexibility: Both the target compound and the fluorobenzoyl analogue share nine hydrogen bond acceptors, primarily from ester carbonyls and the thioxo group. The diethyl ester derivative (8 rotatable bonds) has greater conformational flexibility than the target compound (~6 rotatable bonds), which may influence its biological activity or crystallization behavior .

Spectroscopic Signatures (NMR): Substituent-induced chemical shift variations can be inferred from NMR studies of analogous compounds. For example, in a comparison of Rapa and derivatives (), substituents at specific positions (e.g., region A: positions 39–44) caused distinct δH changes. Similarly, the ethyloxy group in the target compound would likely alter proton environments in the quinolinylidene ring, detectable via upfield/downfield shifts in ¹H NMR .

Synthetic and Crystallographic Considerations: Crystallographic software like SHELX and ORTEP-3 () are critical for resolving structural nuances in such complex molecules. The fluorobenzoyl analogue’s planar quinolinylidene core and dithiole ring could serve as a reference for modeling the target compound’s crystal packing .

Key Takeaways

- The target compound’s ethyloxy and butenoyl groups balance lipophilicity and polarity, making it distinct from more hydrophobic (fluorobenzoyl) or flexible (diethyl ester) analogues.

- NMR and crystallographic tools () are essential for elucidating substituent-driven structural variations.

- Further experimental data (e.g., melting point, synthetic yield) would strengthen comparative analyses, particularly for applications requiring precise physicochemical tuning.

Biological Activity

Chemical Structure and Properties

Dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is characterized by its complex structure that includes a quinoline moiety and dithiole framework. The presence of the butenoyl and ethoxy groups contributes to its chemical reactivity and biological interactions.

Structural Formula

Antioxidant Properties

Research indicates that compounds similar to dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-...) exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is a contributing factor in various diseases.

Key Findings:

- A study demonstrated that related dithiole compounds effectively scavenge free radicals, reducing oxidative damage in cellular models .

- The compound's ability to modulate oxidative stress markers suggests potential therapeutic applications in diseases characterized by oxidative damage.

Anticancer Activity

Dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-...) has shown promising results in anticancer studies.

Case Studies:

- In vitro Studies : The compound was tested against various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

- Mechanism of Action : The anticancer effects are hypothesized to involve apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of p53 and Bcl-2 family proteins .

Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties.

Research Insights:

- In vitro assays demonstrated activity against several bacterial strains, indicating its potential as an antibacterial agent .

- Further studies are needed to elucidate the exact mechanisms and efficacy against specific pathogens.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.